1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one is a complex organic compound featuring a unique structure that includes an azetidinone ring, a piperidine ring, and an azepanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction involving a ketene and an imine.
Piperidine Ring Formation: The piperidine ring is often constructed via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Azepanone Ring Formation: The azepanone ring can be synthesized through a cyclization reaction involving a suitable linear precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepanone rings, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]piperidin-2-one
- 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
Uniqueness
1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one is unique due to the presence of the azepanone ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-18(2)16(19-17(18)24)13-7-10-20(11-8-13)15(23)12-21-9-5-3-4-6-14(21)22/h13,16H,3-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBKGIRVAWAIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C(=O)CN3CCCCCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.